molecular formula C11H15NO B14652413 2(1H)-Pyridinone, 1-cyclohexyl- CAS No. 52200-46-1

2(1H)-Pyridinone, 1-cyclohexyl-

Cat. No.: B14652413
CAS No.: 52200-46-1
M. Wt: 177.24 g/mol
InChI Key: SGTXYQQLTUJIJD-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 1-cyclohexyl- is a heterocyclic organic compound that features a pyridinone ring substituted with a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 1-cyclohexyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a suitable pyridine derivative, followed by cyclization to form the desired pyridinone ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2(1H)-Pyridinone, 1-cyclohexyl- may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated reaction monitoring and purification systems.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 1-cyclohexyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridine derivatives.

Scientific Research Applications

2(1H)-Pyridinone, 1-cyclohexyl- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2(1H)-Pyridinone, 1-cyclohexyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2(1H)-Pyridinone, 1-methyl-
  • 2(1H)-Pyridinone, 1-ethyl-
  • 2(1H)-Pyridinone, 1-propyl-

Uniqueness

2(1H)-Pyridinone, 1-cyclohexyl- is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties

Properties

CAS No.

52200-46-1

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-cyclohexylpyridin-2-one

InChI

InChI=1S/C11H15NO/c13-11-8-4-5-9-12(11)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2

InChI Key

SGTXYQQLTUJIJD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C=CC=CC2=O

Origin of Product

United States

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